![molecular formula C9H12NS2+ B280590 1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
1-[2,2-Bis(methylthio)vinyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,2-Bis(methylthio)vinyl]pyridinium, also known as MTTV, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has a pyridinium ring with a vinyl group and two methylthio groups attached to it. MTTV has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.
Wirkmechanismus
1-[2,2-Bis(methylthio)vinyl]pyridinium is an irreversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and forms a covalent bond with the serine residue, thereby inhibiting its activity. This leads to an accumulation of acetylcholine in the synapse, which can have various physiological effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2,2-Bis(methylthio)vinyl]pyridinium in lab experiments is its specificity for acetylcholinesterase. It has a high affinity for the enzyme and irreversibly inhibits its activity, making it a valuable tool for studying the mechanism of action of this enzyme. However, this compound can also have off-target effects on other proteins, which can complicate the interpretation of experimental results.
List of future directions:
1. Development of this compound derivatives with improved specificity and potency for acetylcholinesterase.
2. Investigation of the potential therapeutic applications of this compound for diseases such as Alzheimer's disease and Parkinson's disease.
3. Study of the effects of this compound on other proteins and enzymes to better understand its mechanism of action.
4. Development of novel techniques for the delivery of this compound to specific tissues and organs.
5. Investigation of the potential use of this compound as a diagnostic tool for diseases that involve acetylcholinesterase dysfunction.
In conclusion, this compound is a valuable tool for scientific research due to its specificity for acetylcholinesterase and its various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
1-[2,2-Bis(methylthio)vinyl]pyridinium can be synthesized by reacting 2-chloro-5-methylthiopyridine with sodium hydride and dimethyl sulfate. The resulting product is then treated with sodium hydroxide to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
1-[2,2-Bis(methylthio)vinyl]pyridinium has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been found to be particularly useful in the study of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has also been used to study the structure and function of other proteins, such as cytochrome c oxidase and succinate dehydrogenase.
Eigenschaften
Molekularformel |
C9H12NS2+ |
|---|---|
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
1-[2,2-bis(methylsulfanyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C9H12NS2/c1-11-9(12-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/q+1 |
InChI-Schlüssel |
CTIPHILMYHRASM-UHFFFAOYSA-N |
SMILES |
CSC(=C[N+]1=CC=CC=C1)SC |
Kanonische SMILES |
CSC(=C[N+]1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
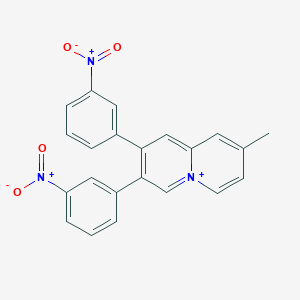
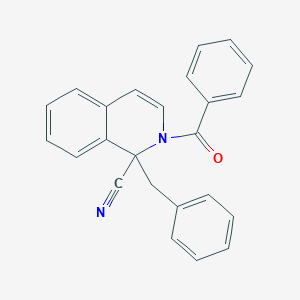

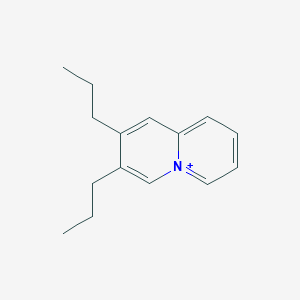

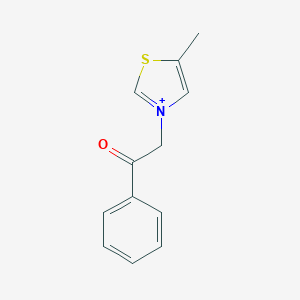
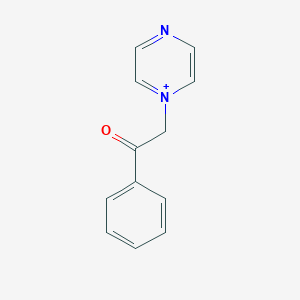
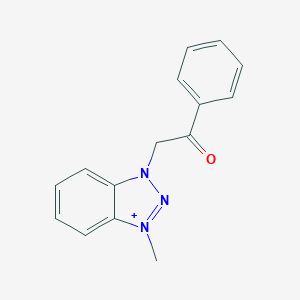

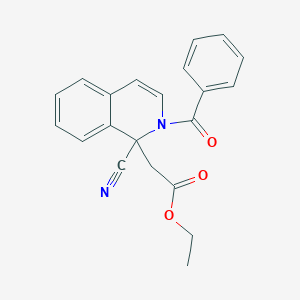
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
